7-(Methoxymethoxy)-6,8-dinitro-3-(1H-tetrazol-5-YL)-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(Methoxymethoxy)-6,8-dinitro-3-(1H-tetrazol-5-YL)-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-ones This compound is characterized by the presence of methoxymethoxy, dinitro, and tetrazolyl groups attached to the chromen-2-one core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Methoxymethoxy)-6,8-dinitro-3-(1H-tetrazol-5-YL)-2H-chromen-2-one typically involves multistep reactionsFor instance, the tetrazolyl group can be introduced via a multicomponent domino Knoevenagel condensation/1,3-dipolar cycloaddition reaction using NiO nanoparticles as a catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions is crucial to ensure high yields and purity. The process may also involve the use of environmentally friendly solid catalysts to reduce toxic waste .
Analyse Chemischer Reaktionen
Types of Reactions
7-(Methoxymethoxy)-6,8-dinitro-3-(1H-tetrazol-5-YL)-2H-chromen-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxymethoxy and dinitro groups.
Reduction: Reduction reactions can target the nitro groups, converting them to amino groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas or sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like acetonitrile or dimethylformamide .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro groups can yield amino derivatives, while substitution reactions can introduce new functional groups into the compound .
Wissenschaftliche Forschungsanwendungen
7-(Methoxymethoxy)-6,8-dinitro-3-(1H-tetrazol-5-YL)-2H-chromen-2-one has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 7-(Methoxymethoxy)-6,8-dinitro-3-(1H-tetrazol-5-YL)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the inhibition or activation of various biochemical pathways. The presence of the tetrazolyl group allows for strong binding interactions with metal ions and other biomolecules, which can modulate the compound’s biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(1H-Tetrazol-5-yl)isophthalic acid: This compound shares the tetrazolyl group and is used in the synthesis of metal-organic frameworks.
2-(1H-Tetrazol-5-yl)acrylonitrile: Another tetrazole derivative used in various organic synthesis reactions.
Uniqueness
7-(Methoxymethoxy)-6,8-dinitro-3-(1H-tetrazol-5-YL)-2H-chromen-2-one is unique due to the combination of methoxymethoxy, dinitro, and tetrazolyl groups attached to the chromen-2-one core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C12H8N6O8 |
---|---|
Molekulargewicht |
364.23 g/mol |
IUPAC-Name |
7-(methoxymethoxy)-6,8-dinitro-3-(2H-tetrazol-5-yl)chromen-2-one |
InChI |
InChI=1S/C12H8N6O8/c1-24-4-25-10-7(17(20)21)3-5-2-6(11-13-15-16-14-11)12(19)26-9(5)8(10)18(22)23/h2-3H,4H2,1H3,(H,13,14,15,16) |
InChI-Schlüssel |
DDGGMOSEPFRGLR-UHFFFAOYSA-N |
Kanonische SMILES |
COCOC1=C(C=C2C=C(C(=O)OC2=C1[N+](=O)[O-])C3=NNN=N3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.